5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a difluoromethyl group, a methoxy group, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The difluoromethylation process can be achieved using various reagents and conditions, such as the use of difluorocarbene reagents . The reaction conditions typically involve ambient temperatures and biocompatible solvents to ensure high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the nitrophenoxy group would yield nitro derivatives, while reduction would yield amine derivatives.
Scientific Research Applications
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds also contain fluorine atoms and exhibit similar properties, such as increased stability and reactivity.
Nitrophenoxy Derivatives:
Uniqueness
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and triazole groups enhances its potential for diverse applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H17F2N5O4S |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H17F2N5O4S/c1-11-3-5-16(14(7-11)26(27)28)30-10-13-8-12(4-6-15(13)29-2)9-22-25-18(17(20)21)23-24-19(25)31/h3-9,17H,10H2,1-2H3,(H,24,31)/b22-9+ |
InChI Key |
ZOEQUHBWXXWQHW-LSFURLLWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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